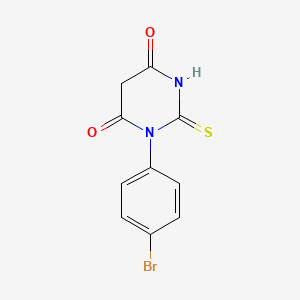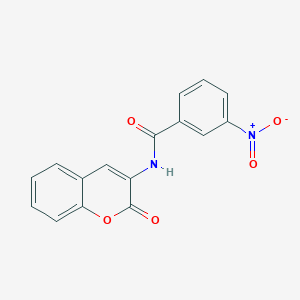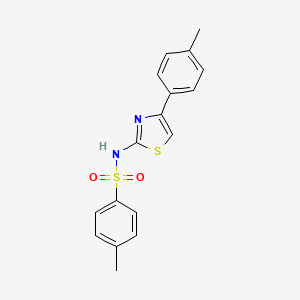
1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a heterocyclic compound that contains a bromophenyl group and a thioxodihydropyrimidinedione core
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromobenzaldehyde and thiourea.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out in solvents like ethanol or methanol at elevated temperatures (around 60-80°C).
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Material Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its interaction with biological targets such as enzymes and receptors. The bromophenyl group enhances its binding affinity to these targets, while the thioxodihydropyrimidinedione core contributes to its biological activity. The compound may inhibit specific enzymes or modulate receptor activity, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: Similar structure but with a chlorine atom instead of bromine.
1-(4-Methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: Similar structure but with a methyl group instead of bromine.
Uniqueness: 1-(4-Bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
1-(4-bromophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2S/c11-6-1-3-7(4-2-6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYLNDIMDOKVHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=S)N(C1=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ETHYL 4-({1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)BENZOATE](/img/structure/B5799009.png)

![[2-(2-Chlorophenyl)-2-oxoethyl] 2-nitrobenzoate](/img/structure/B5799024.png)




![N-[2-chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5799056.png)

![2-[(4-fluorobenzoyl)amino]-N-propan-2-ylbenzamide](/img/structure/B5799071.png)

![N~1~-(3,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5799087.png)
![1-(4-methylphenyl)-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B5799090.png)
![2-(4-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5799101.png)
